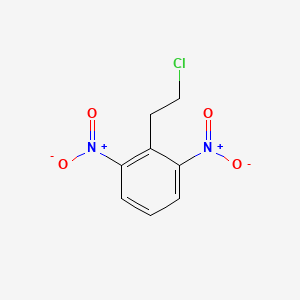

2-(2-Chloroethyl)-1,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWZQCZGYVHHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CCCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Unique Substituent Arrangement

2-(2-Chloroethyl)-1,3-dinitrobenzene is classified as a substituted nitroaromatic hydrocarbon. Its core is a benzene (B151609) ring functionalized with two nitro groups (-NO₂) at positions 1 and 3, and a 2-chloroethyl group (-CH₂CH₂Cl) at position 2. This specific arrangement of substituents gives the molecule a unique electronic and steric profile that is expected to govern its reactivity.

The dinitrobenzene moiety is characterized by the strong electron-withdrawing nature of the two nitro groups. wikipedia.orgnih.gov This effect significantly deactivates the aromatic ring towards electrophilic substitution and, conversely, activates it towards nucleophilic aromatic substitution. The chloroethyl group, an alkyl halide chain, introduces a reactive site for nucleophilic substitution at the ethyl group itself.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52536-99-9 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

This data is compiled from publicly available chemical databases. chemicalbook.com

Foundational Context in Nitroaromatic and Chloroalkyl Chemistry

The chemistry of 2-(2-Chloroethyl)-1,3-dinitrobenzene is best understood by considering the established principles of nitroaromatic and chloroalkyl compounds. Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as precursors for a vast array of products including dyes, polymers, pesticides, and explosives. nih.gov The presence of nitro groups imparts unique chemical and functional diversity but also contributes to the chemical recalcitrance of these molecules. nih.gov

The 1,3-dinitrobenzene (B52904) core, specifically, is a common motif in organic synthesis. For instance, 1,3-dinitrobenzene can be synthesized by the nitration of nitrobenzene (B124822). wikipedia.org The reduction of 1,3-dinitrobenzene can yield 3-nitroaniline (B104315) and subsequently m-phenylenediamine, both valuable industrial intermediates. wikipedia.org

The chloroethyl group attached to the aromatic ring is a key functional feature. In analogous compounds, such as N-(2-chloroethyl)-N-nitrosoureas, the chloroethyl moiety is known to be a reactive alkylating agent, a property that has been harnessed in the development of antitumor agents. nih.gov This suggests that the chloroethyl group in this compound could also participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile.

Broad Research Significance Within Synthetic Organic Chemistry

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound suggests several possible synthetic pathways. The primary disconnections involve the carbon-nitrogen bonds of the nitro groups and the carbon-carbon bond between the benzene (B151609) ring and the ethyl side chain.

Figure 1: Retrosynthetic Analysis of this compound

Pathway A (Dinitration of a Precursor): This approach involves the dinitration of (2-chloroethyl)benzene (B74947). This is a common strategy in the synthesis of nitrated aromatic compounds. However, the success of this pathway is highly dependent on the regioselectivity of the dinitration reaction, which is governed by the directing effects of the chloroethyl group and the first introduced nitro group.

Pathway B (Alkylation of a Dinitrobenzene): This strategy involves the introduction of the chloroethyl side chain onto a pre-existing 1,3-dinitrobenzene (B52904) ring. A common method for such an alkylation is the Friedel-Crafts reaction. youtube.commasterorganicchemistry.com However, the presence of two strongly deactivating nitro groups on the benzene ring makes Friedel-Crafts reactions exceptionally difficult. libretexts.orgunizin.org

Pathway C (Functional Group Interconversion): A more plausible approach involves the synthesis of a precursor molecule with the desired dinitro substitution pattern and a side chain that can be subsequently converted to the chloroethyl group. For instance, the dinitration of 2-phenylethanol (B73330) to yield 2-(2,4-dinitrophenyl)ethanol, followed by chlorination of the hydroxyl group, presents a viable route.

Considering the significant deactivation of the benzene ring by two nitro groups, Pathway C is generally the most promising and will be the primary focus of the subsequent discussion.

Approaches for Regioselective Dinitration of Benzene Derivatives

The key challenge in synthesizing this compound lies in achieving the correct regiochemistry of the two nitro groups.

Direct nitration of a monosubstituted benzene ring to a dinitro-substituted product involves two successive electrophilic aromatic substitution reactions. The regiochemical outcome is determined by the directing effects of the substituents present on the ring at each stage. masterorganicchemistry.comquora.com

In the context of Pathway A, the nitration of (2-chloroethyl)benzene would first involve the introduction of a single nitro group. The chloroethyl group is an ortho,para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com This would lead to a mixture of 1-(2-chloroethyl)-2-nitrobenzene (B8761588) and 1-(2-chloroethyl)-4-nitrobenzene.

The second nitration step is then influenced by both the chloroethyl group and the newly introduced nitro group. The nitro group is a strong deactivating group and a meta-director. unizin.orgquora.com This creates a complex situation where the directing effects of the two substituents are in opposition, likely leading to a mixture of isomers and making the isolation of the desired 2,4-dinitro isomer challenging.

A more controlled approach involves a multi-step synthesis that leverages the directing effects of different functional groups. As outlined in Pathway C, starting with 2-phenylethanol offers a more strategic route. The hydroxyl group in the side chain is an ortho,para-director. masterorganicchemistry.com Therefore, the nitration of 2-phenylethanol is expected to yield a mixture of 2-(2-nitrophenyl)ethanol and 2-(4-nitrophenyl)ethanol.

Further nitration of the 2-(4-nitrophenyl)ethanol intermediate would then be directed by both the hydroxyethyl (B10761427) group (ortho,para-directing) and the nitro group (meta-directing). In this case, the positions ortho to the hydroxyethyl group and meta to the nitro group are the same, leading to the desired 2-(2,4-dinitrophenyl)ethanol. While the synthesis of 1,3-nitrophenyl ethanol (B145695) has been mentioned in the literature, specific conditions for the dinitration of phenylethanol derivatives to achieve the desired 2,4-dinitration require careful optimization.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₂CH₂OH | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CH₂CH₂Cl | Deactivating (weakly) | Ortho, Para |

Methods for Incorporating the Chloroethyl Side Chain

The introduction of the chloroethyl side chain can be achieved either by alkylating a substituted benzene ring or by modifying a pre-existing side chain.

As mentioned in the retrosynthetic analysis, the direct alkylation of 1,3-dinitrobenzene with a chloroethylating agent via a Friedel-Crafts reaction is not a feasible method. The two nitro groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack to such an extent that the reaction is unlikely to proceed under standard Friedel-Crafts conditions. libretexts.orgunizin.org

An alternative to Friedel-Crafts alkylation is Friedel-Crafts acylation followed by reduction. youtube.com In this hypothetical pathway, 1,3-dinitrobenzene would be acylated with acetyl chloride to form 1-(1,3-dinitrophenyl)ethanone. The ketone could then be reduced to an ethyl group. However, the initial acylation step would still be severely hindered by the deactivating nitro groups.

The most practical approach for incorporating the chloroethyl side chain is through the halogenation of a precursor alcohol. Following the dinitration of 2-phenylethanol to 2-(2,4-dinitrophenyl)ethanol, the hydroxyl group can be converted to a chlorine atom.

This transformation is a standard procedure in organic synthesis and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting primary alcohols to alkyl chlorides with good yields. youtube.com The reaction proceeds via a nucleophilic substitution mechanism. Other reagents that can be employed include phosphorus pentachloride (PCl₅) or concentrated hydrochloric acid under appropriate conditions.

Table 2: Common Reagents for the Chlorination of Alcohols

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

| Concentrated Hydrochloric Acid | HCl | H₂O |

Catalytic Systems and Reaction Condition Optimization

The introduction of two nitro groups onto the benzene ring of (2-chloroethyl)benzene requires carefully controlled conditions to achieve the desired regioselectivity and to manage the highly exothermic nature of the reaction. libretexts.orgchemguide.co.uk The (2-chloroethyl) group is an ortho, para-directing deactivator, which means it will direct incoming electrophiles to the positions adjacent and opposite to it on the ring. Achieving the 1,3-dinitro substitution pattern relative to the chloroethyl group presents a regiochemical challenge that underscores the need for precise control over reaction conditions.

Traditional Nitration and Optimization

The conventional method for nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. numberanalytics.comlibretexts.org

Key parameters for optimization in this system include:

Temperature: Nitration reactions are highly exothermic. The temperature must be carefully controlled, typically not exceeding 50°C, to prevent runaway reactions and the formation of undesired byproducts from over-nitration or side reactions. libretexts.orgchemguide.co.uk

Acid Ratio: The ratio of sulfuric acid to nitric acid is critical for generating an adequate concentration of the nitronium ion. Adjusting this ratio can influence the reaction rate and yield.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can increase the likelihood of side product formation.

Modern Catalytic Systems

To overcome the drawbacks of mixed acid nitration, which include the use of corrosive acids and the generation of significant acidic waste, modern research focuses on alternative catalytic systems. These systems often offer improved selectivity, milder reaction conditions, and easier work-up procedures.

Solid Acid Catalysts: Heterogeneous catalysts like zeolites are a promising alternative. rsc.org Zeolites can act as solid acid catalysts, facilitating the nitration reaction without the need for large quantities of sulfuric acid. Their porous structure can also impart shape-selectivity, potentially favoring the formation of specific isomers. rsc.org This approach simplifies catalyst recovery and reuse, and minimizes acidic waste streams. rsc.org

Lewis Acid Catalysts: Boron trifluoride (BF₃) can be used to catalyze nitration with reagents like methyl nitrate (B79036). acs.org This system provides an alternative route to the nitronium ion and can be effective for various aromatic substrates. acs.org

Other Metal-Based Catalysts: Research has explored various metal-based catalysts, including silver nanoparticles deposited on silica-graphene oxide (AgNPs/SGO) and quinoline-2-formic acid with molybdovanadophosphoric heteropolyacid (QA-HPMV), for the nitration of benzene. researchgate.net These catalysts demonstrate high efficiency and potential for reusability. researchgate.net

The table below summarizes various catalytic systems applicable to aromatic nitration.

| Catalyst System | Nitrating Agent | Typical Substrates | Key Advantages |

| Conc. H₂SO₄ | Conc. HNO₃ | Benzene, Toluene | Well-established, powerful nitrating system. libretexts.org |

| Zeolites | HNO₃ | Benzene, Substituted Benzenes | Heterogeneous, reusable, shape-selective, reduced acid waste. rsc.org |

| Boron Trifluoride (BF₃) | Methyl Nitrate | Benzene, Alkylbenzenes | Milder conditions, alternative to mixed acid. acs.org |

| AgNPs/SGO | HNO₃ | Benzene | High yield and selectivity, reusable catalyst. researchgate.net |

| QA-HPMV | HNO₃ | Benzene | Highly efficient and reusable catalyst. researchgate.net |

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound is essential for minimizing its environmental impact. This involves considering factors from the choice of starting materials to the final waste products. acs.org

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgyoutube.com The traditional mixed acid nitration of an aromatic compound like (2-chloroethyl)benzene has a notoriously low atom economy because the sulfuric acid catalyst is used in large stoichiometric amounts and is not incorporated into the final product, generating significant waste. rsc.org

The reaction can be represented as: C₈H₉Cl + 2 HNO₃ --(H₂SO₄)--> C₈H₇ClN₂O₄ + 2 H₂O

In catalytic processes, where the catalyst is used in small amounts and can be recycled, the atom economy is significantly improved as the mass of the catalyst is not included in the calculation for stoichiometric reagents. wikipedia.orgrsc.org For instance, an alternative synthesis of nitrobenzene (B124822) using a triflate catalyst shows a marked improvement in atom economy from 51% (mixed acid) to 87%. rsc.org

Safer Solvents and Reagents

One of the core principles of green chemistry is the use of safer chemicals. The mixed acid process involves highly corrosive and hazardous substances. researchgate.netnih.gov Greener alternatives focus on replacing these with less hazardous options:

Alternative Nitrating Agents: Instead of nitric acid, reagents like calcium nitrate [Ca(NO₃)₂] in glacial acetic acid can be used, offering a much safer profile. gordon.edu

Solvent-Free and Alternative Solvent Systems: Conducting reactions without a solvent or in environmentally benign solvents reduces waste and potential exposure. Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times and energy consumption. gordon.edu Mechanochemical methods, using ball milling, represent another solvent-minimized approach that can activate reagents under milder conditions. rsc.org

Waste Reduction

Traditional nitration generates large volumes of spent acid, which is a significant environmental concern. rsc.org Green chemistry approaches aim to reduce or eliminate this waste stream:

Catalytic Methods: As mentioned, using solid acid catalysts like zeolites eliminates the need for sulfuric acid, thereby preventing the formation of spent acid waste. rsc.org

Aqueous Phase Reactions: Developing reaction protocols that can be carried out in dilute aqueous nitric acid, without a co-acid, is a major goal. nih.gov This approach significantly reduces the corrosivity (B1173158) and hazards of the reaction medium. nih.gov

Neutralization: When acidic waste is unavoidable, it must be neutralized before disposal. This process itself generates salts and should be minimized. acs.org

The following table outlines some green chemistry approaches applicable to the nitration step in the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Greener Approach |

| Atom Economy | Low, due to stoichiometric use of H₂SO₄. rsc.org | High, through the use of recyclable, non-stoichiometric catalysts. rsc.org |

| Safer Reagents | Concentrated H₂SO₄ and HNO₃ (corrosive, hazardous). researchgate.net | Calcium nitrate [Ca(NO₃)₂] or other metal nitrates. gordon.edu |

| Safer Solvents | Often requires organic solvents for work-up. | Solvent-free (microwave, ball milling) or use of water. nih.govgordon.edursc.org |

| Energy Efficiency | Requires heating and cooling for temperature control. | Microwave irradiation can significantly shorten reaction times and reduce energy input. gordon.edu |

| Waste Prevention | Generates large volumes of spent acid. rsc.org | Use of solid acid catalysts (e.g., zeolites) eliminates liquid acid waste. rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Dinitrobenzene Core

Nucleophilic aromatic substitution is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org Unlike typical SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. This pathway is particularly favored in this compound due to the presence of two activating nitro groups.

The presence of two nitro groups (–NO₂) on the benzene ring is crucial for activating it towards nucleophilic attack. These groups are powerful electron-withdrawing substituents, functioning through both inductive and resonance effects. Their primary role in the SNAr mechanism is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile adds to the ring. libretexts.org

In the case of a dinitrobenzene derivative, the nitro groups positioned ortho and para to the site of nucleophilic attack are most effective at providing this stabilization. For a reaction involving the displacement of a substituent at the 1-position (such as a nitro group), the nitro groups at the 2- and 6-positions (or in this case, the 1- and 3-positions relative to the chloroethyl group) can delocalize the negative charge of the intermediate through resonance. This delocalization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction rate. nih.gov The stabilization is most pronounced when the charge can be delocalized directly onto the oxygen atoms of the nitro groups.

The nature of the leaving group significantly influences the reaction rate, though not always in the same way as in aliphatic SN2 reactions. For SNAr reactions, the rate-determining step is usually the initial nucleophilic attack, meaning the carbon-leaving group bond is not broken in this step. Consequently, the bond strength is less critical than the leaving group's ability to stabilize the developing negative charge and its electronegativity, which enhances the electrophilicity of the carbon atom being attacked. This leads to a typical reactivity order of F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C–F bond, making the carbon atom highly electrophilic and susceptible to attack.

Kinetic data from studies on related compounds illustrate these principles. For instance, the reactions of various 1-halo-2,4-dinitrobenzenes with biothiols show that the mechanism can be borderline between concerted and stepwise pathways, depending on the nucleophile and reaction conditions. researchgate.net

| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate Constant (krel) | Key Factor |

|---|---|---|

| -F | 3300 | High electronegativity, enhances carbon electrophilicity. |

| -Cl | 1.0 | Reference leaving group. |

| -Br | 0.8 | Similar reactivity to Chlorine. |

| -I | 0.4 | Lower electronegativity. |

| -NO2 | ~1.5-3.0 | Good leaving group ability, but less electronegative than F. |

Note: Data is illustrative and compiled from general principles of SNAr reactions on dinitrobenzene systems. Actual rates vary with nucleophile and solvent.

Transformations Involving the 2-Chloroethyl Moiety

The 2-chloroethyl side chain provides a secondary site for reactivity, which can compete with or follow reactions on the aromatic core. These transformations primarily include elimination and substitution reactions.

The 2-chloroethyl group can undergo a β-elimination reaction to form the corresponding vinyl derivative, 2-vinyl-1,3-dinitrobenzene. This reaction involves the removal of a proton from the carbon atom adjacent to the one bearing the chlorine (the β-carbon) and the expulsion of the chloride ion. libretexts.org

This transformation is typically promoted by a strong, non-nucleophilic base to minimize competition from substitution reactions (SN2). utdallas.edu The mechanism is likely to be a concerted E2 (elimination, bimolecular) process, where the base removes the proton simultaneously with the departure of the leaving group. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org

The choice of base is critical in directing the reaction towards elimination. Sterically hindered bases are often preferred as they are poor nucleophiles.

| Reaction Type | Favored By | Example Reagents | Primary Product |

|---|---|---|---|

| Elimination (E2) | Strong, sterically hindered bases; Higher temperatures. | Potassium tert-butoxide (KOtBu), Sodium ethoxide (NaOEt) | 2-Vinyl-1,3-dinitrobenzene |

| Substitution (SN2) | Strong, non-hindered nucleophiles; Lower temperatures. | Sodium iodide (NaI), Sodium cyanide (NaCN), Ammonia (NH3) | 2-(2-Substituted-ethyl)-1,3-dinitrobenzene |

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com However, in this case, there is only one possible alkene product from β-elimination.

The presence of both an electrophilic alkyl halide and a dinitroaromatic system within the same molecule creates opportunities for intramolecular cyclization, often following an initial intermolecular reaction. For example, if the aromatic ring first reacts with a nucleophile that contains a suitably positioned functional group, this group could then attack the chloroethyl side chain to form a new ring.

A plausible pathway involves the reaction with an amine. For instance, studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that intramolecular cyclization occurs to form active cyclic intermediates. nih.gov Similarly, reductive cyclization of nitroarenes is a well-established method for synthesizing N-heterocycles. researchgate.netnih.gov If one of the nitro groups on this compound were selectively reduced to an amino group, the resulting intermediate could undergo intramolecular cyclization. The amino group could act as a nucleophile, attacking the electrophilic carbon of the chloroethyl chain to form a six-membered heterocyclic ring, a tetrahydroquinoline derivative.

This type of reaction is a powerful strategy for the synthesis of complex heterocyclic structures, and the presence of the remaining nitro group would continue to influence the properties of the resulting molecule. rsc.org

While the term "cross-coupling" often refers to palladium-catalyzed reactions like Suzuki or Heck couplings, these are typically employed for forming bonds with sp²-hybridized carbons of aryl halides. numberanalytics.comnih.govorganic-chemistry.org The sp³-hybridized carbon of the chloroethyl group in this compound would not typically participate as a substrate in these standard cross-coupling reactions.

However, the chloroethyl moiety can participate in other forms of intermolecular coupling. It can act as an alkylating agent in reactions with potent nucleophiles. For example, in the presence of a strong Lewis acid catalyst, it could potentially undergo a Friedel-Crafts alkylation reaction with another aromatic compound, coupling the two molecules.

More commonly, the chloroethyl group will react with strong nucleophiles via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond. This represents a form of intermolecular coupling where the dinitrobenzene unit is attached to another molecular fragment. This reaction pathway competes directly with the β-elimination described previously, with the outcome determined by the nature of the base/nucleophile and the reaction conditions.

Reduction Chemistry of the Nitro Groups

The presence of two nitro groups on the benzene ring of this compound makes their reduction a focal point of its chemical reactivity. The transformation of these electron-withdrawing groups into various other functionalities, such as amino, hydroxylamino, or azoxy groups, significantly alters the electronic properties and potential applications of the molecule. The selectivity of these reductions is highly dependent on the choice of reducing agent and the reaction conditions.

Selective Reduction to Amino, Hydroxylamino, or Azoxy Derivatives

The reduction of aromatic nitro compounds can yield a variety of products depending on the reaction conditions. wikipedia.org For a dinitro compound like this compound, the reduction can be controlled to selectively reduce one or both nitro groups.

Selective Monoreduction: Achieving the reduction of just one of the two nitro groups is a common objective in the chemistry of dinitroaromatics. spcmc.ac.in This selective conversion is valuable as it yields a bifunctional molecule, a nitro-amino derivative, which can be used for further differential synthesis. Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), often used in what is known as the Zinin reduction, are particularly effective for the selective reduction of one nitro group in polynitro compounds. spcmc.ac.instackexchange.com The choice of which nitro group is reduced can sometimes be influenced by steric hindrance or the electronic environment. stackexchange.com For this compound, the nitro group at the 3-position is sterically less hindered than the one at the 1-position, which is ortho to the chloroethyl side chain. This might favor the formation of 2-(2-chloroethyl)-3-nitroaniline.

Complete Reduction to Diamine: The complete reduction of both nitro groups to amino groups results in the formation of a diamino derivative. This transformation requires stronger reducing agents or more vigorous conditions than selective monoreduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a highly effective method for this purpose. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are commonly employed to achieve complete reduction to the corresponding diamine. masterorganicchemistry.comscispace.com

Formation of Intermediate Reduction Products: Under carefully controlled conditions, the reduction can be halted at intermediate stages to yield hydroxylamino or azoxy derivatives.

Hydroxylamino Derivatives: Reduction with zinc dust in the presence of a neutral salt like ammonium chloride can convert a nitro group to a hydroxylamino group. wikipedia.org

Azoxy Derivatives: Mild reducing agents in alkaline media, such as sodium arsenite or glucose, can lead to the bimolecular reduction of nitroarenes to form azoxy compounds. Metal hydrides, which are typically not used for creating anilines from nitroarenes, tend to produce azo compounds. masterorganicchemistry.com

Below is a table summarizing common reducing agents and their expected products in the reduction of aromatic nitro compounds.

| Reagent/Condition | Typical Product(s) | Selectivity Notes |

| Na₂S, (NH₄)₂S (Zinin Reduction) | Nitroamine | Often reduces one nitro group selectively in polynitro compounds. spcmc.ac.instackexchange.com |

| H₂ with Pd/C, PtO₂, or Raney Ni | Amine | Highly efficient for complete reduction of all nitro groups. commonorganicchemistry.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine | A classic and effective method for complete reduction. masterorganicchemistry.com |

| Zinc dust with NH₄Cl | Hydroxylamine (B1172632) | Useful for partial reduction to the hydroxylamine stage. wikipedia.org |

| LiAlH₄ | Azo Compound | Not suitable for preparing amines from aromatic nitro compounds. commonorganicchemistry.com |

Electrochemical Reduction Mechanisms

Electrochemical methods offer a powerful and controllable alternative for the reduction of nitro groups. The reduction mechanism of nitroaromatic compounds at an electrode surface typically proceeds in a stepwise manner involving a series of electron and proton transfer steps.

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

Formation of a Nitro Radical Anion: The initial step is a one-electron transfer to the nitro group to form a radical anion (R-NO₂⁻•).

Formation of the Nitroso Intermediate: This is followed by protonation and loss of water to form a nitroso species (R-NO). This step is often the rate-determining step.

Reduction to Hydroxylamine: The nitroso group is more easily reduced than the parent nitro group. It undergoes a two-electron, two-proton reduction to form a hydroxylamine (R-NHOH).

Final Reduction to Amine: The hydroxylamine is then further reduced in a two-electron, two-proton step to the final amine product (R-NH₂).

For a dinitrobenzene derivative, the process is more intricate. The reduction potentials of the two nitro groups will likely differ due to their electronic environment. The first nitro group is reduced, forming a nitro-amino or related intermediate, which then influences the reduction potential of the second nitro group. Studies on similar compounds like m-dinitrobenzene have shown that the reduction occurs sequentially. epa.gov The presence of the electron-withdrawing chloroethyl group would also influence the reduction potentials.

Oxidation Reactions of the Aliphatic Side Chain

The oxidation of the 2-chloroethyl side chain of this compound presents a significant chemical challenge. The benzene ring is strongly deactivated by the two powerful electron-withdrawing nitro groups. This deactivation makes the benzylic position (the carbon atom attached to the ring) and the adjacent carbon atom highly resistant to oxidation.

Standard benzylic oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, are typically effective for alkyl chains on neutral or electron-rich aromatic rings. However, on a heavily deactivated ring, these reactions are often sluggish or fail entirely. The strong electron-withdrawing effect of the dinitro-substituted ring reduces the electron density of the side chain, making it less susceptible to attack by electrophilic oxidizing agents.

While specific research on the side-chain oxidation of this compound is not widely documented, it is anticipated that forcing conditions would be required. This could involve using very powerful and less selective oxidizing agents or employing specialized catalytic systems. Such reactions might also lead to degradation of the aromatic ring or reaction with the nitro groups. Therefore, the selective oxidation of the chloroethyl side chain in the presence of two nitro groups is considered a difficult transformation.

Computational and Experimental Mechanistic Elucidation

To gain a deeper understanding of the reaction mechanisms involved in the chemistry of this compound, researchers often turn to a combination of computational modeling and experimental studies. These approaches can illuminate reaction pathways, identify key intermediates, and explain observed reactivity and selectivity.

Transition State Analysis

Transition state theory is a cornerstone for understanding chemical reaction rates. Computational methods, particularly Density Functional Theory (DFT), are frequently used to locate and characterize the transition state (TS) structures for various reactions. researchgate.netnih.gov

For a reaction involving this compound, such as the selective reduction of a nitro group or a nucleophilic aromatic substitution (SₙAr) reaction at the chlorine-bearing carbon, transition state analysis can provide critical insights:

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. Comparing the activation energies for different possible pathways (e.g., reduction at the 1-nitro vs. the 3-nitro position) can predict which reaction will be kinetically favored.

Geometric and Electronic Structure: The calculated geometry of the transition state reveals the arrangement of atoms at the peak of the energy barrier. This can confirm the mechanism, for instance, by showing the simultaneous breaking and forming of bonds in a concerted reaction or the structure of a high-energy intermediate. researchgate.net

Influence of Substituents: Computational models can be used to analyze how the chloroethyl group and the two nitro groups influence the stability of the transition state, thereby explaining their effect on the reaction rate and regioselectivity.

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to visualize the energy landscape of a chemical reaction, connecting reactants to products via the transition state. arxiv.orgarxiv.orgresearchgate.net This provides a more complete picture of the reaction pathway than just analyzing the stationary points (reactants, products, intermediates, and transition states).

The process involves systematically changing the geometry of the reacting system along a defined "reaction coordinate" (e.g., the distance of a bond being formed or broken) and calculating the potential energy at each point. This generates a potential energy surface or profile.

For this compound, reaction coordinate mapping could be applied to:

Visualize Reaction Pathways: It can illustrate the minimum energy path a reaction follows, confirming whether a proposed mechanism is plausible.

Identify Intermediates: Valleys along the reaction coordinate between the reactant and product indicate the presence of reaction intermediates.

Understand Complex Dynamics: In more advanced applications, this mapping helps in studying the dynamics of the reaction, going beyond simple transition state theory to understand how molecules traverse the potential energy surface. arxiv.orgresearchgate.net

By combining the insights from transition state analysis and reaction coordinate mapping with experimental kinetic data, a comprehensive and validated mechanism for the chemical transformations of this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of 2-(2-Chloroethyl)-1,3-dinitrobenzene would be expected to provide key information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons). Analysis of the aromatic region would elucidate the substitution pattern on the benzene (B151609) ring, while the aliphatic region would characterize the chloroethyl side chain.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |

| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |

| Data Not Available | Data Not Available | Data Not Available | -CH₂-Cl |

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals would be indicative of their hybridization and the electronic effects of the attached functional groups, such as the nitro groups and the chloroethyl substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data Not Available | Aromatic Carbons |

| Data Not Available | Aromatic Carbons |

| Data Not Available | -CH₂-Cl |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the chloroethyl chain and the relationships between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the chloroethyl side chain to the correct position on the dinitrobenzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This data would allow for the calculation of the elemental composition, confirming the molecular formula of C₈H₇ClN₂O₄.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data Not Available | Data Not Available |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) to generate a series of product ions. The analysis of these fragmentation patterns provides valuable insights into the molecular structure, as the fragmentation pathways are often characteristic of the functional groups and their arrangement within the molecule. This technique would be instrumental in confirming the connectivity of the chloroethyl group and the nitro groups on the benzene ring.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the dinitro-substituted aromatic ring, the chloroethyl side chain, and the linkages between them.

The nitro groups (NO₂) are expected to exhibit strong and characteristic absorption bands in the IR spectrum. Specifically, the asymmetric stretching vibration of the N-O bonds typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1335-1370 cm⁻¹. These bands are often intense and provide a clear indication of the presence of nitro functionalities. In the Raman spectrum, the symmetric stretching mode is usually more intense.

The chloroethyl group introduces several key vibrational modes. The C-Cl stretching vibration is anticipated in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹. The exact position can be influenced by the conformation of the ethyl chain. The CH₂ groups of the ethyl chain will give rise to stretching vibrations in the 2850-3000 cm⁻¹ region and various bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers, typically in the 1470-1250 cm⁻¹ range.

The substituted benzene ring will also produce a series of characteristic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The pattern of C=C stretching vibrations within the aromatic ring, usually appearing in the 1400-1600 cm⁻¹ region, can be indicative of the substitution pattern. Furthermore, the out-of-plane C-H bending vibrations, found between 675-900 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene ring, specific patterns of absorption bands would be expected.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 (Strong) | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 (Variable) | Variable |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 (Medium) | Medium |

| Aliphatic C-H (CH₂) | Bending | 1470 - 1250 (Medium) | Medium |

| C-N | Stretch | 840 - 870 (Medium) | Medium |

| C-Cl | Stretch | 600 - 800 (Medium-Strong) | Strong |

| Aromatic C-H | Out-of-plane Bend | 675 - 900 (Strong) | Weak |

Note: The predicted frequencies are based on typical ranges for the respective functional groups and may vary in the actual spectrum of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in this compound is the dinitrobenzene system. The presence of two nitro groups, which are strong electron-withdrawing groups, and their conjugation with the benzene ring are expected to significantly influence the electronic absorption spectrum.

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, these transitions can be red-shifted (shifted to longer wavelengths) and their intensities can be altered. The nitro groups, with their n → π* and π → π* transitions, will further modify the spectrum. Typically, the n → π* transitions of the nitro group are of lower intensity and may be observed as a shoulder on the more intense π → π* absorption bands.

For dinitrobenzene derivatives, multiple strong absorption bands are expected in the UV region. The primary π → π* transitions of the aromatic system, intensified and shifted by the nitro substituents, would likely result in strong absorption maxima (λ_max) below 300 nm. The precise location of these peaks and their molar absorptivities (ε) would be sensitive to the solvent used for the measurement due to solvent-solute interactions.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| π → π | 210 - 250 | High (>10,000) | Dinitro-substituted benzene ring |

| π → π | 260 - 300 | Moderate (1,000 - 10,000) | Dinitro-substituted benzene ring |

| n → π* | 300 - 350 | Low (<1,000) | Nitro groups |

Note: These are estimated values. Actual experimental data would be required for precise characterization.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the two nitro groups and the chloroethyl substituent relative to the ring. It would be of particular interest to determine the dihedral angles between the plane of the nitro groups and the plane of the benzene ring, as steric hindrance can cause these groups to twist out of the plane, affecting conjugation.

Furthermore, the analysis of the crystal packing would elucidate the nature and extent of intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in governing the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Note: This table presents hypothetical data for illustrative purposes, as no published crystal structure for this specific compound was found.

Theoretical and Computational Chemistry Studies of 2 2 Chloroethyl 1,3 Dinitrobenzene

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and geometric parameters of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting molecular properties. By approximating the electron density, DFT methods can calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules the size of 2-(2-chloroethyl)-1,3-dinitrobenzene. A typical DFT study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a good compromise between accuracy and computational expense. researchgate.net

For this compound, DFT calculations would reveal key geometric parameters. The presence of the bulky nitro groups and the flexible chloroethyl side chain would lead to a non-planar arrangement of the substituents relative to the benzene (B151609) ring to minimize steric hindrance. The bond lengths and angles would be influenced by the electron-withdrawing nature of the nitro groups, which would affect the aromatic system.

Table 1: Representative Predicted Molecular Properties of a Dinitrobenzene Derivative using DFT

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~3.5 - 4.5 D |

| HOMO Energy | ~-7.0 to -8.0 eV |

| LUMO Energy | ~-3.0 to -4.0 eV |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV |

Conformational Analysis and Energy Landscapes

The chloroethyl side chain of this compound introduces conformational flexibility. The rotation around the C-C single bonds of this side chain, as well as the rotation of the entire substituent with respect to the benzene ring, gives rise to multiple possible conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's energy landscape.

Computational methods can systematically explore this landscape by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles. This analysis would likely reveal a few low-energy conformers that are preferentially populated at room temperature. Understanding the conformational preferences is essential as different conformers can exhibit distinct reactivity and spectroscopic properties. The topology of the potential energy landscape, with its basins and transition states, governs the dynamic behavior of the molecule.

Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. researchgate.net The predicted spectrum would show characteristic peaks for the nitro group stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-Cl stretching vibrations, and various vibrations of the substituted benzene ring. Comparing the theoretical spectrum with experimental data can aid in the structural confirmation of the compound.

Similarly, NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. researchgate.net The calculations would show the effect of the electron-withdrawing nitro groups on the chemical shifts of the aromatic protons and carbons, providing a detailed assignment of the NMR signals.

Reactivity Predictions and Molecular Orbital Analysis

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to act as an electron donor or acceptor, respectively. The energy of the LUMO is expected to be low due to the presence of the two electron-withdrawing nitro groups, making the aromatic ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular orbital analysis would reveal that the LUMO is likely localized over the dinitro-substituted benzene ring, indicating that this is the primary site for nucleophilic aromatic substitution reactions. The distribution of molecular orbitals can also explain the regioselectivity of such reactions. The presence of the chloroethyl group can also influence reactivity through steric and electronic effects.

Solvent Effects on Reactivity and Structure

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. For reactions involving polar molecules like this compound, solvent effects are particularly important. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to study its influence on the molecule's structure and reactivity.

Studies on similar compounds, such as 1-chloro-2,4-dinitrobenzene (B32670), have shown that the rates of nucleophilic substitution reactions are highly dependent on the solvent. Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can significantly alter the reaction kinetics. Computational studies can quantify these effects by calculating the energies of reactants, intermediates, and transition states in different solvent environments, thereby providing insights into the reaction mechanism. For instance, in reactions with amines, the solvent can influence whether the formation of the intermediate or the departure of the leaving group is the rate-determining step.

Applications in Advanced Organic Synthesis

Precursor for Complex Polyfunctional Aromatic Systems

The dinitro-substituted benzene (B151609) ring in 2-(2-Chloroethyl)-1,3-dinitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity could be exploited to introduce a variety of functional groups onto the aromatic core, leading to the synthesis of complex polyfunctional aromatic systems. For instance, one of the nitro groups could potentially be displaced by a nucleophile, or the chlorine atom on the ethyl side chain could be substituted. The relative reactivity of these positions would depend on the specific reaction conditions and the nature of the nucleophile.

Potential Reactions for Functionalization:

| Reaction Type | Potential Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | Alkoxides, Amines, Thiolates | Substituted dinitrobenzene derivatives |

| Side-Chain Substitution | Azides, Cyanides, Amines | Functionalized ethyl-dinitrobenzene derivatives |

| Reduction of Nitro Groups | Sn/HCl, H₂/Pd-C | Amino-substituted chloroethyl-nitrobenzene derivatives |

Building Block for Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an electrophilic chloroethyl side chain and an electron-deficient aromatic ring, makes it a potential precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions could be envisioned following the initial reaction of a nucleophile at either the chloroethyl group or the aromatic ring. For example, a dinucleophile could first react with the chloroethyl side chain and then undergo a subsequent intramolecular SNAr reaction to form a heterocyclic ring fused to the dinitrobenzene core.

Hypothetical Cyclization Pathways:

| Nucleophile | Intermediate | Heterocyclic Product |

| Hydrazine | N-(2-(1,3-dinitrophenyl)ethyl)hydrazine | Dihydropyridazine derivative |

| Ethylenediamine | N-(2-(1,3-dinitrophenyl)ethyl)ethane-1,2-diamine | Diazepine derivative |

| Amino-thiols | S-(2-(1,3-dinitrophenyl)ethyl)cysteamine | Thiazepine derivative |

Intermediate in the Synthesis of Substituted Anilines and Phenols

The nitro groups of this compound can be chemically modified to generate substituted anilines and phenols.

Synthesis of Substituted Anilines: The reduction of one or both nitro groups is a standard transformation to produce the corresponding anilines. Selective reduction of one nitro group would yield a chloroethyl-nitroaniline, a versatile intermediate for further functionalization. The choice of reducing agent and reaction conditions would be crucial for achieving selectivity.

Potential Reduction Products:

| Reducing Agent | Product |

| NaSH, Na₂S | 2-(2-Chloroethyl)-3-nitroaniline or 2-(2-Chloroethyl)-5-nitroaniline |

| SnCl₂/HCl, H₂/Pd-C | 2-(2-Chloroethyl)benzene-1,3-diamine |

Synthesis of Substituted Phenols: The dinitro-activated benzene ring is susceptible to nucleophilic aromatic substitution by hydroxide (B78521) or alkoxide ions, which would lead to the formation of dinitrophenols. The chloroethyl side chain could potentially be converted to a hydroxyethyl (B10761427) group under certain hydrolytic conditions, further expanding the range of accessible substituted phenols.

Role in Cascade and Multicomponent Reactions

In theory, this compound could serve as a building block in cascade or multicomponent reactions (MCRs). A cascade reaction could be initiated by a nucleophilic attack on the chloroethyl group, followed by an intramolecular reaction involving one of the nitro groups or the aromatic ring. In an MCR, the compound could act as one of the components, with its different reactive sites participating in a sequential manner with other reactants to build complex molecular architectures in a single pot. However, there are no specific examples of its use in such reactions reported in the literature.

Development of Novel Reagents and Ligands

The functional groups present in this compound could be modified to create novel reagents or ligands. For instance, the chloroethyl group could be used to attach this aromatic scaffold to other molecules or surfaces. The nitro groups could be reduced to amines, which could then be derivatized to form Schiff bases, amides, or other functionalities capable of coordinating to metal ions, thus forming new ligands for catalysis or materials science.

Hypothetical Ligand Synthesis:

| Reaction Sequence | Ligand Type |

| 1. Reduction of nitro groups to amines2. Reaction with a salicylaldehyde (B1680747) derivative | Schiff base ligand |

| 1. Substitution of the chloroethyl group with a phosphine2. Reduction of nitro groups | Phosphine-amine ligand |

It is important to reiterate that the applications discussed in this article are largely hypothetical and based on the known reactivity of similar chemical structures. Dedicated research would be necessary to validate and explore the synthetic utility of this compound in these advanced organic synthesis applications.

Derivatization and Chemical Modification Strategies

Functional Group Interconversions of the Nitro Moieties

The two nitro groups on the benzene (B151609) ring are key functionalities for chemical modification. Their strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and the chloroethyl side chain. Interconversion of these nitro groups into other functionalities can lead to a diverse array of derivatives.

One of the most common transformations of aromatic nitro groups is their reduction to amino groups. wikipedia.org Selective reduction of one nitro group in a dinitro compound is a well-established strategy to generate nitroaniline derivatives. stackexchange.com In the case of 1,3-dinitrobenzene (B52904), reduction with sodium sulfide (B99878) in an aqueous solution can yield 3-nitroaniline (B104315). wikipedia.org Further reduction can lead to the corresponding diamine. A variety of reagents can be employed for the selective reduction of nitroarenes, with the choice of reagent determining the extent of reduction. jsynthchem.comresearchgate.net

Table 1: Reagents for the Selective Reduction of Aromatic Nitro Compounds

| Reagent/System | Product(s) | Notes |

|---|---|---|

| Sodium Sulfide (Na₂S) in aqueous solution | Monoamino derivative | A classic method for selective reduction. stackexchange.com |

| Hydrazine Hydrate with catalysts (e.g., Raney Nickel, FeCl₃) | Mono- or di-amino derivatives | The extent of reduction can be controlled by reaction conditions. wikipedia.orgresearchgate.net |

| Zinc/Magnesium powder with Hydrazine Glyoxylate | Amino derivatives | Offers rapid and selective reduction under mild conditions. |

The resulting amino groups can then serve as handles for a wide range of further derivatizations, including acylation, alkylation, and diazotization followed by substitution, allowing for the introduction of a vast array of functional groups.

Selective Transformations at the Chloroethyl Chain

The 2-chloroethyl side chain is another key site for chemical modification. The presence of the two electron-withdrawing nitro groups on the aromatic ring activates the benzylic position and the chloroethyl group for nucleophilic substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com This enhanced reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the synthesis of a wide range of derivatives with different functional groups at the terminus of the ethyl chain.

Potential nucleophiles that could be employed include:

Azide ion (N₃⁻): To introduce an azido (B1232118) group, which can be further reduced to an amine or used in click chemistry reactions. researchgate.netnih.gov

Hydroxide (B78521) ion (OH⁻): To form the corresponding alcohol, 2-(2-hydroxyethyl)-1,3-dinitrobenzene. google.comnih.gov

Amines (RNH₂, R₂NH): To generate a variety of secondary and tertiary amine derivatives. wikipedia.orgchemicalbook.com

Thiolates (RS⁻): To introduce sulfur-containing moieties.

The general scheme for these transformations can be represented as follows:

C₆H₃(NO₂)₂(CH₂CH₂Cl) + Nu⁻ → C₆H₃(NO₂)₂(CH₂CH₂Nu) + Cl⁻

where Nu⁻ represents a generic nucleophile.

Table 2: Potential Nucleophilic Substitution Reactions at the Chloroethyl Chain

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Primary Amine | R-NH₂ | Secondary Amine (-NHR) |

| Secondary Amine | R₂NH | Tertiary Amine (-NR₂) |

These transformations provide a straightforward route to introduce diverse functionalities, which is essential for systematic studies of structure-reactivity relationships.

Introduction of Diverse Substituents for Structure-Reactivity Relationship Studies

The development of a comprehensive structure-activity relationship (SAR) profile for derivatives of 2-(2-chloroethyl)-1,3-dinitrobenzene requires the synthesis and evaluation of a wide range of analogs with systematic variations in their chemical structure. researchgate.netnih.gov By combining the derivatization strategies for both the nitro groups and the chloroethyl chain, a large library of compounds can be generated.

Key structural modifications for SAR studies would include:

Variation of the substituents on the aromatic ring: One or both of the nitro groups could be converted to other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Modification of the side chain length: Synthesis of analogs with shorter (e.g., chloromethyl) or longer (e.g., chloropropyl) side chains could provide insights into the optimal chain length for biological interactions.

Introduction of diverse functional groups at the end of the side chain: Utilizing the nucleophilic substitution reactions described in section 7.2, a wide array of polar and non-polar groups can be introduced to explore the impact of hydrophilicity, hydrogen bonding capacity, and steric bulk on activity.

The data obtained from the biological evaluation of these systematically modified compounds would be crucial for identifying the key structural features responsible for their activity and for the rational design of more potent and selective analogs.

Synthesis of Chiral Derivatives (if applicable to future research)

The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives could be a valuable area of future research, particularly if the biological target of these compounds is a chiral entity such as a protein or a nucleic acid. Enantiomers of a chiral molecule often exhibit different biological activities. wikipedia.org

Strategies for introducing chirality into the this compound scaffold could include:

Modification of the side chain to create a stereocenter: For example, introduction of a substituent at the α- or β-position of the ethyl chain would create a chiral center. This could potentially be achieved through enantioselective reactions. nih.govmdpi.comnih.gov

Use of chiral building blocks: Derivatization of the chloroethyl group with a chiral amine or alcohol would result in the formation of a diastereomeric mixture, which could then be separated. mdpi.commdpi.com

The development of synthetic routes to enantiomerically pure derivatives would allow for a more detailed investigation of the stereochemical requirements for biological activity and could lead to the discovery of more potent and selective compounds.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a semi-volatile and polar compound like 2-(2-Chloroethyl)-1,3-dinitrobenzene, both gas and liquid chromatography are highly applicable.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. libretexts.org In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. libretexts.org The separation is based on the differential partitioning of the analytes between the two phases. libretexts.org For nitroaromatic compounds like dinitrobenzene derivatives, GC offers high resolution and sensitivity. cdc.govepa.gov

Methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8091 are designed for the analysis of nitroaromatics and can be adapted for this compound. epa.gov This method typically employs wide-bore capillary columns and sensitive detectors. epa.gov The choice of detector is critical; the Electron Capture Detector (ECD) is particularly sensitive to electronegative compounds like nitroaromatics, making it a suitable choice. epa.gov

Key parameters in a GC method for this compound would include the type of capillary column, temperature programming, and detector settings. Temperature programming, where the column temperature is increased during the analysis, is often necessary to elute compounds with a range of boiling points effectively. libretexts.org

Table 1: Typical Gas Chromatography (GC) Parameters for Nitroaromatic Compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | DB-5, DB-1701 (or similar) | Provides separation based on polarity and boiling point. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial low temp, ramped to a higher final temp | Ensures separation of both volatile and less volatile compounds. |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | Provides high sensitivity for nitro and halogenated compounds. epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are not sufficiently volatile for GC, or that are thermally unstable. dcu.ie It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. dcu.ie For the analysis of dinitrobenzene compounds, reversed-phase HPLC is a common and effective approach. cdc.govenergetic-materials.org.cn

In reversed-phase HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. energetic-materials.org.cn Detection is often accomplished using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. cdc.gov The selection of the specific wavelength for detection is crucial for achieving optimal sensitivity and selectivity. energetic-materials.org.cn

The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target analyte from other components in the sample matrix. energetic-materials.org.cn

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Hypersil ODS2 (C18), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating nonpolar to moderately polar compounds. energetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water (e.g., 55:45 v/v) | A common solvent system for reversed-phase chromatography, allowing for adjustment of elution strength. energetic-materials.org.cn |

| Flow Rate | 1.0 - 1.2 mL/min | Typical flow rate for analytical scale columns to ensure efficient separation. energetic-materials.org.cn |

| Detection | UV Absorbance at ~240 nm | Nitroaromatic compounds have a strong UV absorbance in this region, enabling sensitive detection. energetic-materials.org.cn |

| Column Temperature | 25 °C (Ambient or controlled) | Maintains consistent retention times and peak shapes. energetic-materials.org.cn |

Hyphenated Techniques for Comprehensive Analysis

To enhance the certainty of identification and achieve lower detection limits, chromatographic techniques are often coupled with mass spectrometry, a powerful detection method that provides structural information.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust analytical tool that couples the high-resolution separation power of GC with the definitive identification capabilities of MS. libretexts.orgnih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification. nih.gov

For this compound, electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern. nih.gov This pattern can be compared to spectral libraries for identification or used for structural elucidation. GC-MS is invaluable for confirming the presence of the analyte in complex environmental or biological samples and for distinguishing it from structurally similar isomers or contaminants. researchgate.net The EPA's environmental monitoring methods often specify GC-MS for the determination of semivolatile organic compounds. nih.gov

Table 3: GC-MS Analysis Parameters

| Parameter | Specification | Function |

|---|---|---|

| GC Column | DB-5ms (or equivalent) | Inert column suitable for interfacing with a mass spectrometer. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap | Sorts ions based on their mass-to-charge ratio (m/z). libretexts.org |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM enhances sensitivity for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds that are not amenable to GC. nih.gov It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS is particularly useful for polar, non-volatile, or thermally labile compounds. nih.gov

For the analysis of this compound, LC-MS, and particularly its tandem version (LC-MS/MS), can provide extremely high sensitivity and selectivity. nih.govresearchgate.net The sample is first separated by HPLC and then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common interface for this type of analysis. In tandem mass spectrometry, a specific parent ion is selected, fragmented, and then one or more characteristic product ions are monitored, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves detection limits. nih.gov

Table 4: LC-MS/MS Methodological Overview

| Parameter | Specification | Advantage |

|---|---|---|

| LC System | UPLC/HPLC with reversed-phase column | Provides rapid and efficient separation. researchgate.net |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode | Soft ionization technique suitable for a wide range of compounds. nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution mass data. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for quantitative analysis. |

Spectrophotometric Detection Methods

Spectrophotometry is an analytical technique based on the measurement of the absorption of light by a chemical substance. cdc.gov For compounds like this compound, which contain chromophores (the nitro groups), UV-Visible spectrophotometry can be a straightforward and cost-effective method for quantification, especially when coupled with a separation technique like HPLC. cdc.gov

While direct spectrophotometric measurement of a sample solution is possible, it is often prone to interferences from other absorbing species in the matrix. Therefore, it is most reliably used as a detection method following chromatographic separation (e.g., HPLC-UV). cdc.gov In some cases, specific colorimetric reactions can be employed to increase selectivity and sensitivity, where the target analyte reacts with a reagent to produce a colored product whose absorbance can be measured at a specific wavelength in the visible range. nih.gov

Method Validation and Quality Assurance in Research

The validation of an analytical procedure is a critical process to ensure that it is suitable for its intended purpose. For the quantitative analysis of this compound in research settings, a rigorous validation process in line with guidelines such as those from the International Council for Harmonisation (ICH) would be necessary to ensure the reliability and accuracy of the obtained data. europa.euduyaonet.comich.org

Method validation encompasses the evaluation of several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical Method Validation Parameters for HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust technique for the analysis of nitroaromatic compounds. A hypothetical validation of an HPLC-UV method for the quantification of this compound might yield the following performance characteristics.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.995 | 0.9992 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 3.0% | 1.52% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.7 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |

Quality Assurance in Research

Quality Assurance (QA) is a comprehensive system of management controls designed to ensure the reliability of analytical data. In a research setting, QA for the analysis of this compound would involve several key components:

Standard Operating Procedures (SOPs): Detailed, written instructions for performing routine analyses to ensure consistency and reproducibility. yale.eduunimelb.edu.auscribd.com